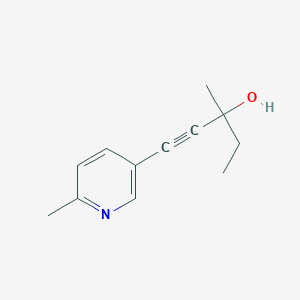
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a pyridine ring substituted with a methyl group and a pentynol chain
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-pyridylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the reaction and enhance selectivity.
化学反应分析
Types of Reactions
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Forms halides or amines.
科学研究应用
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Methyl-1-pentyn-3-ol: Shares a similar alkyne and hydroxyl structure but lacks the pyridine ring.
6-Methyl-3-pyridylacetylene: Contains the pyridine ring but differs in the alkyne chain structure.
Uniqueness
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol is unique due to the combination of the pyridine ring and the pentynol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
91639-78-0 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C12H15NO/c1-4-12(3,14)8-7-11-6-5-10(2)13-9-11/h5-6,9,14H,4H2,1-3H3 |
InChI 键 |
QRTAWHGRLDNMMM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C#CC1=CN=C(C=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
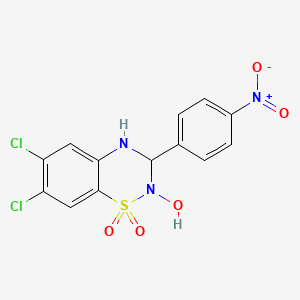
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
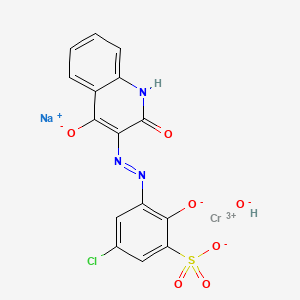

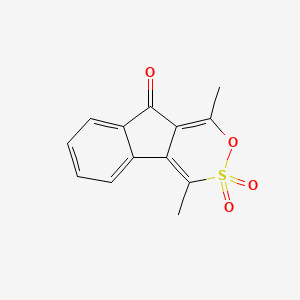
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)
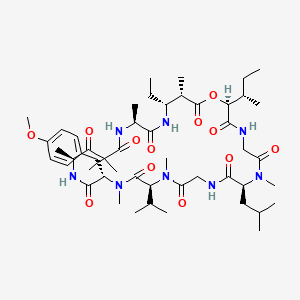
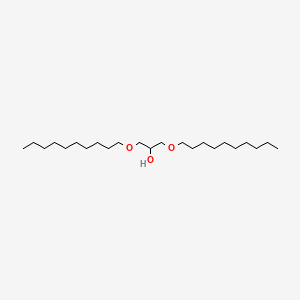
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
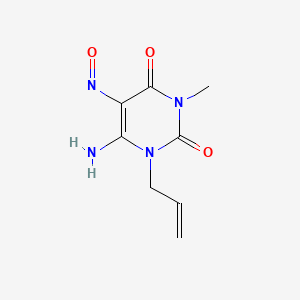
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
